molecular formula C22H18ClNO3S B11134013 N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}-4-methoxybenzamide

N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}-4-methoxybenzamide

Cat. No.: B11134013
M. Wt: 411.9 g/mol
InChI Key: UDQHAQSIMYVBKU-UHFFFAOYSA-N
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Description

N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}-4-methoxybenzamide is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}-4-methoxybenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to yield intermediate compounds. These intermediates are then subjected to further reactions, such as nucleophilic substitution, to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}-4-methoxybenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, affecting cellular processes such as signal transduction and metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds containing chlorophenyl and sulfanyl groups. Examples include:

Uniqueness

N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile scaffold for developing new molecules with desired properties .

Properties

Molecular Formula

C22H18ClNO3S

Molecular Weight

411.9 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)sulfanyl-2-oxo-2-phenylethyl]-4-methoxybenzamide

InChI

InChI=1S/C22H18ClNO3S/c1-27-18-11-7-16(8-12-18)21(26)24-22(20(25)15-5-3-2-4-6-15)28-19-13-9-17(23)10-14-19/h2-14,22H,1H3,(H,24,26)

InChI Key

UDQHAQSIMYVBKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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